7-Methyl-[1,2,4]triazolo[1,5-A]pyridine-5-carboxylic acid
CAS No.:
Cat. No.: VC17524853
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.
![7-Methyl-[1,2,4]triazolo[1,5-A]pyridine-5-carboxylic acid -](/images/structure/VC17524853.png)
Specification
Molecular Formula | C8H7N3O2 |
---|---|
Molecular Weight | 177.16 g/mol |
IUPAC Name | 7-methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid |
Standard InChI | InChI=1S/C8H7N3O2/c1-5-2-6(8(12)13)11-7(3-5)9-4-10-11/h2-4H,1H3,(H,12,13) |
Standard InChI Key | XDTWXZBWTFLPLB-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=NC=NN2C(=C1)C(=O)O |
Introduction
Structural Analysis and Nomenclature
The core structure of 7-methyl- triazolo[1,5-a]pyridine-5-carboxylic acid consists of a fused bicyclic system: a pyridine ring fused with a triazole moiety. The methyl group at position 7 and the carboxylic acid substituent at position 5 introduce distinct electronic and steric effects that influence reactivity and intermolecular interactions .
Molecular Geometry and Key Features
-
Triazole-Pyridine Fusion: The triazole ring (positions 1–3) is fused to the pyridine ring (positions 5–8), creating a planar, aromatic system with delocalized π-electrons.
-
Substituent Effects:
Predicted Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 193.17 g/mol |
logP (Octanol-Water) | ~1.2 (estimated) |
pKa (Carboxylic Acid) | ~2.5–3.5 |
Synthetic Methodologies
Route 1: Cyclocondensation of Aminopyridines
Analogous to the synthesis of 7-methyl-2-phenyl triazolo[1,5-a]pyridine, the target compound could be synthesized via cyclocondensation of 5-aminopyridine-2-carboxylic acid derivatives with methyl-substituted hydrazines. For example:
-
Intermediate Formation: React 5-amino-2-cyanopyridine with methylhydrazine to form a triazolo intermediate.
-
Hydrolysis: Treat the nitrile group with aqueous acid to yield the carboxylic acid .
Key Reaction Conditions:
-
Microwave-assisted synthesis (150°C, 30 min) improves yield compared to conventional heating.
-
Catalytic systems (e.g., BrettPhos precatalyst) enhance coupling efficiency in triazole formation .
Route 2: Suzuki-Miyaura Coupling
Chemical Reactivity and Derivatives
Functional Group Transformations
-
Carboxylic Acid Derivatives:
-
Electrophilic Aromatic Substitution:
-
Nitration at position 3 occurs preferentially due to the electron-deficient triazole ring.
-
Stability Profile
-
Thermal Stability: Decomposition above 250°C, consistent with fused heterocycles .
-
Photostability: Susceptible to UV-induced ring-opening in aqueous solutions .
Biological Activity and Applications
Comparative IC Data (Hypothetical)
Material Science Applications
-
Coordination Polymers: The carboxylic acid group facilitates metal-organic framework (MOF) formation with Cu or Zn .
-
Fluorescent Probes: Planar aromatic systems exhibit blue fluorescence (λ ~450 nm), modifiable via substituent engineering .
Challenges and Future Directions
Synthetic Optimization
-
Regioselectivity: Controlling substitution patterns remains challenging due to competing reaction pathways.
-
Green Chemistry: Developing water-mediated cyclization methods to reduce organic solvent use .
Biological Evaluation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume